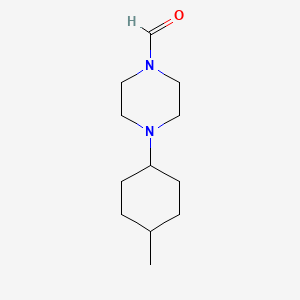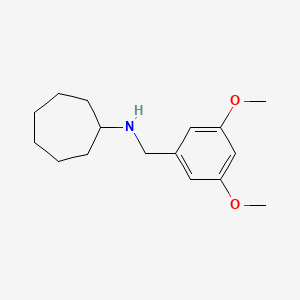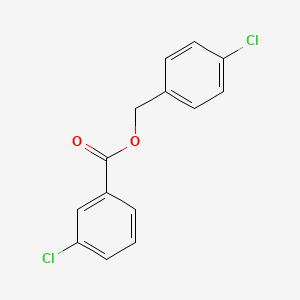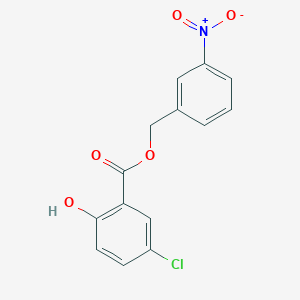
4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The exact mechanism of action of 4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. It may also act as an agonist or antagonist at various receptors in the brain, such as the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce pain. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde in lab experiments include its potential therapeutic applications and its relatively easy synthesis method. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
May include studying its potential as a treatment for other neurological and psychiatric disorders, investigating its potential side effects and toxicity, and developing more efficient and cost-effective synthesis methods. Additionally, further studies may be needed to fully understand its mechanism of action and to identify potential drug targets for the development of new therapies.
Synthesemethoden
4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde has been synthesized through several methods, including the reaction of 4-methylcyclohexylamine with piperonal in the presence of acetic acid and hydrogen peroxide, and the reaction of 4-methylcyclohexylamine with 4-formylpiperidine in the presence of sodium cyanoborohydride. The purity and yield of the synthesized compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-methylcyclohexyl)-1-piperazinecarbaldehyde has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its potential as an antidepressant, anxiolytic, and analgesic agent. It has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
4-(4-methylcyclohexyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-11-2-4-12(5-3-11)14-8-6-13(10-15)7-9-14/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNQLNMYEVVRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)

![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)


![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)

![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)

![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)
